(1R)-3,3-Difluorocyclopentan-1-ol
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Overview
Description
(1R)-3,3-Difluorocyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with two fluorine atoms and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-3,3-Difluorocyclopentan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with cyclopentene as the starting material.
Hydroxylation: The hydroxyl group is introduced via hydroboration-oxidation. This involves the addition of borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for fluorination and hydroxylation steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R)-3,3-Difluorocyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding cyclopentane derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic substitution with sodium azide (NaN3) can yield the corresponding azido derivative.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: NaN3, potassium tert-butoxide (KOtBu)
Major Products
Oxidation: 3,3-Difluorocyclopentanone
Reduction: Cyclopentane-1-ol
Substitution: 3,3-Diazidocyclopentan-1-ol
Scientific Research Applications
(1R)-3,3-Difluorocyclopentan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Materials Science: The compound is explored for its potential in creating fluorinated polymers with unique properties such as high thermal stability and chemical resistance.
Biological Studies: It serves as a probe in studying enzyme mechanisms and interactions due to its unique structural features.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (1R)-3,3-Difluorocyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluorocyclopentanone: Lacks the hydroxyl group, making it less versatile in hydrogen bonding interactions.
Cyclopentan-1-ol: Lacks the fluorine atoms, resulting in different chemical reactivity and biological activity.
3,3-Diazidocyclopentan-1-ol: Contains azido groups instead of fluorine, leading to different reactivity and applications.
Uniqueness
(1R)-3,3-Difluorocyclopentan-1-ol is unique due to the presence of both fluorine atoms and a hydroxyl group on the cyclopentane ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C5H8F2O |
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Molecular Weight |
122.11 g/mol |
IUPAC Name |
(1R)-3,3-difluorocyclopentan-1-ol |
InChI |
InChI=1S/C5H8F2O/c6-5(7)2-1-4(8)3-5/h4,8H,1-3H2/t4-/m1/s1 |
InChI Key |
UXEMHKAZXAHULD-SCSAIBSYSA-N |
Isomeric SMILES |
C1CC(C[C@@H]1O)(F)F |
Canonical SMILES |
C1CC(CC1O)(F)F |
Origin of Product |
United States |
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